4-Bromo-2-(1-piperazinyl)benzonitrile
Description
4-Bromo-2-(1-piperazinyl)benzonitrile (CAS 1260764-24-6) is a benzonitrile derivative featuring a bromine atom at the para position and a piperazine moiety at the ortho position of the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators . Its piperazinyl group enhances solubility in polar solvents and facilitates interactions with biological targets through hydrogen bonding, while the bromine atom allows for further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
4-bromo-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-2-1-9(8-13)11(7-10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
KOVQYJVHPJLQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-2-chlorobenzonitrile
One common route involves starting from 4-bromo-2-chlorobenzonitrile, where the chlorine at the 2-position is displaced by piperazine via nucleophilic aromatic substitution under basic conditions.
- Reactants: 4-bromo-2-chlorobenzonitrile and piperazine
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate or sodium carbonate to facilitate substitution
- Temperature: Elevated temperatures (80–120 °C)
- Reaction time: Several hours (typically 6–18 h)
The reaction proceeds via displacement of the chlorine atom by the nucleophilic nitrogen of piperazine, yielding 4-bromo-2-(1-piperazinyl)benzonitrile.
- High regioselectivity due to the leaving group chlorine at the 2-position
- Straightforward one-step substitution
- Requires careful control of temperature and stoichiometry to avoid polysubstitution
- Use of polar aprotic solvents may require careful handling and disposal
Solid-Phase Grinding Method for Piperazine Substitution
A green chemistry approach reported for related piperazine-substituted benzonitriles involves solvent-free solid-phase grinding of halomethylbenzonitriles with piperazine derivatives in the presence of alkali metal hydroxides or carbonates.
- Combine 4-bromomethylbenzonitrile (or analogous halomethyl derivative), piperazine, and a base (e.g., potassium hydroxide or sodium carbonate) in a solid grinding vessel.
- Grind the mixture at room temperature for 5–30 minutes under cooling.
- Allow the mixture to stand for 0.5 hours.
- Extract the product with a hot organic solvent such as toluene, xylene, or petroleum ether.
- Cool to crystallize and filter to isolate the product.
This method avoids solvents during the reaction phase, reducing environmental impact and simplifying purification.
Reported yields: Typically high (above 80%) with good selectivity.
Catalytic Hydrolysis and Functional Group Transformations
Though more commonly applied to related analogues, hydrolysis of nitrile groups to amides and subsequent functionalization can be part of a multi-step synthesis route where 4-bromo-2-(1-piperazinyl)benzonitrile serves as an intermediate.
Catalytic hydrolysis using nano zinc oxide (ZnO) and alkali metal hydroxides under reflux conditions in mixed solvents (e.g., isopropanol and water) has been reported to convert nitriles to amides efficiently with high selectivity and yield.
While this step is more relevant to amide derivatives, it indicates the mild and efficient conditions applicable to benzonitrile derivatives bearing piperazine substituents.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reaction Conditions | Solvent/System | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Bromo-2-chlorobenzonitrile + Piperazine | 80–120 °C, 6–18 h, base (K2CO3) | DMF, DMSO | 70–85 | High regioselectivity, one step | Requires polar aprotic solvents |
| Solid-Phase Grinding Method | 4-Bromomethylbenzonitrile + Piperazine + Base | Room temp grinding 5–30 min, then extraction | Solvent-free during reaction; extraction with toluene, xylene | >80 | Environmentally friendly, short time | Requires grinding equipment |
| Catalytic Hydrolysis (for amides) | 4-(piperazinyl)benzonitrile (nitrile) | Reflux 1–12 h with nano-ZnO and KOH | Isopropanol/water | ~88 | Mild, high selectivity | More steps, applicable to amides |
Research Findings and Notes
- Solid-phase synthesis methods align with green chemistry principles by eliminating solvents during the reaction phase and enabling easy scale-up.
- Nano zinc oxide catalysis allows mild hydrolysis of nitriles to amides, which could be adapted for derivatives of 4-bromo-2-(1-piperazinyl)benzonitrile if further functionalization is desired.
- Nucleophilic aromatic substitution remains the most straightforward and widely used approach for direct substitution of halogenated benzonitriles with piperazine.
- Purification typically involves recrystallization from organic solvents such as toluene or petroleum ether, ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of N-oxides of the piperazine ring.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
4-Bromo-2-(1-piperazinyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-piperazinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and nitrile group can also participate in various non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -CN) enhance the electrophilicity of the aromatic ring, facilitating SNAr reactions. Conversely, electron-donating groups (e.g., -NHPr, piperazinyl) reduce reactivity but improve solubility .
- Steric Effects : Bulky substituents like phenylthio (-SPh) or triazole require catalysts (e.g., Pd) for efficient coupling .
Physicochemical Properties
Key Observations :
- Solubility : Piperazinyl and morpholinyl derivatives exhibit moderate solubility in polar solvents due to their amine groups, whereas trifluoromethyl and phenylthio analogs are more lipophilic .
- Stability : Epoxide-containing derivatives require anhydrous conditions, while halogenated nitriles (e.g., -CF3, -Br) are generally stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
